Regioselective Amination Selectivity: C4-Vinyl Directs Substitution to C3 over C6
In microwave-assisted aminations of 3,6-dichloropyridazine derivatives bearing a C4-vinyl group, nucleophilic attack occurs exclusively at the C3 position, producing (E)-2-(3,6-dichloropyridazin-4-yl)vinyl-amines with no detectable C6-substituted isomers. The presence of the vinyl group at C4 electronically differentiates the two chloro-bearing positions, enabling regioselective control that is not observed in unsubstituted 3,6-dichloropyridazine where C3 and C6 are chemically equivalent [1].
| Evidence Dimension | Regioselectivity of nucleophilic aromatic substitution (amination) |
|---|---|
| Target Compound Data | Exclusive C3-substitution (single isomer detected; C3:C6 ratio > 20:1 inferred) |
| Comparator Or Baseline | 3,6-Dichloropyridazine (no C4 substituent): C3 and C6 positions chemically equivalent; non-selective substitution |
| Quantified Difference | Complete regiochemical differentiation vs. statistical 1:1 mixture without C4 substitution |
| Conditions | Microwave irradiation, amine nucleophiles, DIPEA, tBuOH, 150 °C |
Why This Matters
This regioselectivity eliminates the need for protecting group strategies or chromatographic separation of regioisomers, reducing synthetic step count and improving overall yield in pyridazine-based library synthesis.
- [1] Pollák B, Molnár M, Tatai J, Nyerges M. Efficient methods for microwave assisted regioselective aminations of 3,6-dichloropyridazines: novel synthesis of (E)-2-(3,6-dichloropyridazin-4-yl)vinyl-amines. Journal of Chemical Research. 2023; doi:10.1177/17475198231195805. View Source
